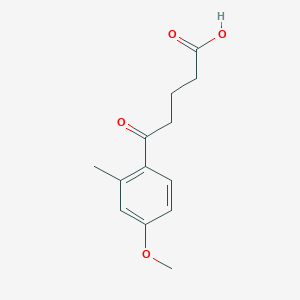

5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-methoxy-2-methylphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-9-8-10(17-2)6-7-11(9)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKGOJLPYWANPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500979 | |

| Record name | 5-(4-Methoxy-2-methylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4642-37-9 | |

| Record name | 5-(4-Methoxy-2-methylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid CAS number 4642-37-9

An In-Depth Technical Guide to 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid (CAS 4642-37-9)

Introduction and Compound Profile

This compound, identified by CAS Number 4642-37-9, is a polyfunctional organic compound of significant interest to the chemical synthesis and drug discovery sectors. Its structure is characterized by a valeric acid backbone, a ketone at the 5-position, and a substituted aromatic ring (4-methoxy-2-methylphenyl) attached to the carbonyl carbon.[1] This unique combination of a carboxylic acid, an aryl ketone, and a sterically hindered, electron-rich aromatic ring makes it a versatile intermediate for constructing more complex molecular architectures.

This guide serves as a comprehensive technical resource for researchers, providing detailed insights into its synthesis, characterization, chemical behavior, and safe handling. The protocols and data presented herein are synthesized from established chemical principles to ensure reliability and reproducibility in a laboratory setting.

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

A summary of the key identifiers and computed properties for this compound is provided below. These data are essential for substance registration, analytical method development, and computational modeling.

| Property | Value | Source |

| CAS Number | 4642-37-9 | - |

| Molecular Formula | C₁₃H₁₆O₄ | [1] |

| Molecular Weight | 236.26 g/mol | [1] |

| IUPAC Name | 5-(4-methoxy-2-methylphenyl)-5-oxopentanoic acid | [1] |

| SMILES | Cc1cc(ccc1C(=O)CCCC(=O)O)OC | [1] |

| InChI | InChI=1S/C13H16O4/c1-9-8-10(17-2)6-7-11(9)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) | [1] |

| InChIKey | SHQLJSBDGHUATC-UHFFFAOYSA-N | |

| Purity (Typical) | ≥97% | [1] |

Synthesis and Purification

The most logical and industrially scalable approach to synthesizing this compound is through the Friedel-Crafts acylation of 2-methylanisole with glutaric anhydride.

Principle of Synthesis: Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, involving the attachment of an acyl group to an aromatic ring via electrophilic aromatic substitution.[2] In this specific synthesis, the electron-rich 2-methylanisole acts as the nucleophile. The electrophile is an acylium ion generated in situ from glutaric anhydride and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction is regioselective; acylation occurs para to the strongly activating methoxy group, which directs the substitution to the C5 position of the aromatic ring. The methyl group at C2 provides some steric hindrance, further favoring this outcome.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. Adherence to all institutional safety guidelines is mandatory.

Reagents and Materials:

-

2-Methylanisole

-

Glutaric Anhydride

-

Aluminum Chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric Acid (concentrated)

-

Deionized Water

-

Sodium Sulfate (anhydrous)

-

Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.

Step-by-Step Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (2.5 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. The use of anhydrous conditions is critical as AlCl₃ reacts violently with water, which would also deactivate the catalyst.

-

Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add 2-methylanisole (1.0 equivalent) to the flask. Prepare a solution of glutaric anhydride (1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled reaction mixture over 30 minutes. The slow addition and cooling are necessary to control the exothermic nature of the reaction.[3]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step serves two purposes: it quenches the reaction and hydrolyzes the aluminum chloride complex formed with the product ketone, liberating the desired compound.[3]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Reaction Mechanism

Caption: Key stages in the Friedel-Crafts acylation synthesis pathway.

Purification Protocol

The crude product is typically a solid that can be purified effectively by recrystallization.

-

Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. A common choice for compounds of this polarity is a mixture of ethyl acetate and hexanes.

-

Procedure: Dissolve the crude solid in a minimal amount of hot ethyl acetate. If any insoluble impurities remain, perform a hot filtration. Slowly add hexanes to the hot solution until it becomes slightly turbid.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following is a predicted spectroscopic profile based on the compound's structure.

Predicted Spectroscopic Profile

| Technique | Predicted Signals and Interpretation |

| ¹H NMR | Aromatic Protons: ~6.7-7.6 ppm (3H, complex pattern corresponding to the trisubstituted ring).Aliphatic Protons: ~2.9-3.1 ppm (t, 2H, -CH₂-C=O), ~2.4-2.6 ppm (t, 2H, -CH₂-COOH), ~2.0-2.2 ppm (quintet, 2H, middle -CH₂-).Methoxy Protons: ~3.8 ppm (s, 3H, -OCH₃).Methyl Protons: ~2.4 ppm (s, 3H, Ar-CH₃).Carboxylic Acid Proton: >10 ppm (s, 1H, -COOH, broad). |

| ¹³C NMR | Carbonyl Carbons: ~198 ppm (Ketone C=O), ~178 ppm (Carboxylic Acid C=O).Aromatic Carbons: ~162 ppm (C-OCH₃), ~140 ppm (C-CH₃), ~132 ppm (C-C=O), ~128 ppm, ~118 ppm, ~112 ppm (remaining aromatic CH).Aliphatic Carbons: ~38 ppm (-CH₂-C=O), ~33 ppm (-CH₂-COOH), ~20 ppm (middle -CH₂-).Methoxy Carbon: ~55 ppm (-OCH₃).Methyl Carbon: ~21 ppm (Ar-CH₃). |

| IR (Infrared) | O-H Stretch: 2500-3300 cm⁻¹ (broad, characteristic of carboxylic acid).C=O Stretch (Ketone): ~1680 cm⁻¹ (aryl ketone).C=O Stretch (Acid): ~1710 cm⁻¹.C-O Stretch: ~1250 cm⁻¹ (aryl ether) and ~1040 cm⁻¹.Aromatic C=C Stretch: ~1600 cm⁻¹. |

| Mass Spec (MS) | [M+H]⁺: m/z = 237.1070 (Calculated for C₁₃H₁₇O₄⁺).[M-H]⁻: m/z = 235.0921 (Calculated for C₁₃H₁₅O₄⁻).Key Fragments: Loss of H₂O, COOH, and fragments corresponding to the aromatic ketone portion. |

Purity Assessment: A Standard HPLC Workflow

For quantitative analysis of purity and identification of process-related impurities, a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is indispensable.[4][5]

Protocol Outline:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric or Formic Acid in Water. The acid is used to suppress the ionization of the carboxylic acid, leading to better peak shape.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient Program: Start with a high percentage of Mobile Phase A (e.g., 90%) and gradually increase the percentage of Mobile Phase B over 20-30 minutes. This ensures elution of both polar and non-polar impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the aromatic chromophore has strong absorbance (e.g., 254 nm or 275 nm).

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Caption: A typical workflow for determining the purity of the target compound.

Chemical Reactivity and Potential Applications

The dual functionality of this compound makes it a valuable synthetic precursor.

Reduction of the Ketone

A common synthetic transformation following a Friedel-Crafts acylation is the complete reduction of the ketone to a methylene group (-CH₂-). This two-step sequence (acylation followed by reduction) is a classical method for synthesizing alkylated arenes, avoiding the carbocation rearrangements often problematic in direct Friedel-Crafts alkylation.[6]

-

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[6][7] It is highly effective for aryl-alkyl ketones but is incompatible with acid-sensitive functional groups.[7][8] In this case, the carboxylic acid is stable under these conditions.

-

Wolff-Kishner Reduction: This reaction employs hydrazine (N₂H₄) and a strong base (like KOH or potassium tert-butoxide) at high temperatures. It is suitable for substrates that are sensitive to acid but stable in strong base.

Role as a Synthetic Intermediate

The compound's structure is a scaffold for various applications:

-

Medicinal Chemistry: The aryl keto acid motif is present in several classes of biologically active molecules. The carboxylic acid can be converted to esters or amides, while the ketone can be a site for further functionalization.

-

Polycyclic Synthesis: Keto acids are key starting materials in reactions like the Haworth synthesis, which is used to build polycyclic aromatic systems like naphthalenes and phenanthrenes through intramolecular cyclization and subsequent reduction/aromatization steps.[2][8]

Caption: Potential reaction pathways originating from the title compound.

Safety, Handling, and Storage

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.[9]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid powder to avoid inhalation.

-

Ingestion and Inhalation: Avoid ingestion and inhalation of the dust. In case of accidental contact, seek immediate medical attention.[10][11]

Handling:

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place away from direct sunlight and heat.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in organic synthesis. Its preparation via Friedel-Crafts acylation is a robust and scalable process. The presence of multiple reactive sites—the aromatic ring, the ketone, and the carboxylic acid—provides chemists with a versatile platform for creating a diverse range of higher-order molecules for applications in pharmaceutical and materials science research. Adherence to the technical and safety guidelines outlined in this document will ensure its effective and safe utilization in the laboratory.

References

-

PubChem. (n.d.). 5-Methoxy-4-methyl-5-oxopentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Ivanov, I., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl) 1H-indoles and 5-(4-Methoxyphenyl)- 1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? International Journal of Molecular Sciences. Retrieved from [Link]

-

MDPI. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank. Retrieved from [Link]

-

Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

-

ResearchGate. (2025). Quantum Chemical Calculation And Spectroscopic Approach For The Analyses Of 2-Oxovaleric Acid, Methyl Ester. Retrieved from [Link]

- Google Patents. (n.d.). CN110423226B - Preparation method of 4-methyl-5-alkoxy oxazole.

-

Journal of Pharmaceutical Negative Results. (n.d.). Quantum Chemical Calculation And Spectroscopic Approach For The Analyses Of 2-Oxovaleric Acid, Methyl Ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Intramolecular Friedel-Crafts Reaction. Retrieved from [Link]

-

PubMed. (n.d.). Detection and determination of interfering 5-hydroxymethylfurfural in the analysis of caramel-coloured pharmaceutical syrups. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure analysis of methanone. Retrieved from [Link]

-

mzCloud. (2018). 5E 4 Methoxy 5 methoxy 2R 3S 3 phenyl 2 oxiranyl methylene 2 5H furanone. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

-

RASĀYAN Journal of Chemistry. (2023). DETERMINATION OF FOUR NOVEL PROCESS-RELATED GENOTOXIC IMPURITIES IN OLMESARTAN MEDOXOMIL TABLET BY RP-HPLC. Retrieved from [Link]

-

Scite. (2025). Synthesis, molecular structure, spectroscopic analysis, thermodynamic parameters and molecular modeling studies of (2-methoxyphenyl)oxalate. Retrieved from [Link]

-

Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

-

BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]

-

MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Retrieved from [Link]

-

SpectraBase. (n.d.). Pentanoic acid, 2,4-dimethyl-, (4-methoxyphenyl)methyl ester, (S)-. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) The Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from [Link]

-

YouTube. (2023). Clemmensen Reduction of Aldehydes & Ketones. Retrieved from [Link]

-

YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

-

MDPI. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Retrieved from [Link]

-

NEET coaching. (n.d.). Clemmensen Reduction – Mechanism, Reaction & Applications. Retrieved from [Link]

Sources

- 1. CAS 4642-37-9: 5-(4-methoxy-2-methyl-phenyl)-5-oxo-pentano… [cymitquimica.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

In silico modeling and docking studies of 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid

An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid

Authored by: A Senior Application Scientist

Foreword: Charting a Course for Novel Compound Analysis

In the landscape of modern drug discovery, in silico techniques have become indispensable for the rapid and cost-effective screening of novel chemical entities. This guide provides a comprehensive, technically-grounded workflow for the computational analysis of this compound, a compound for which extensive biological data may not yet exist. Instead of focusing on a known interaction, we will establish a robust, repeatable methodology for identifying a potential biological target, preparing the molecule and the protein for interaction studies, executing molecular docking, and interpreting the results. This document is designed for researchers, computational chemists, and drug development professionals seeking to apply rigorous in silico methods to novel small molecules.

The principles and protocols outlined herein are built upon a foundation of established computational chemistry practices, ensuring that the generated hypotheses are both scientifically sound and experimentally verifiable. We will move beyond a simple recitation of steps to explore the why behind each choice, from the selection of a protein target to the interpretation of binding energies.

Part 1: Target Identification and Ligand Preparation

The Rationale for Target Selection: A Chemoinformatic Approach

Given the novelty of this compound, a primary challenge is the identification of a biologically relevant protein target. A common and effective strategy is to search for structurally similar compounds with known biological activities. The core structure of our compound features a substituted phenyl ring linked to a keto-valeric acid moiety. This suggests potential interactions with enzymes involved in metabolic pathways or those that recognize aromatic carboxylic acids.

For the purpose of this guide, we will hypothesize a relevant target class: Matrix Metalloproteinases (MMPs) . MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overactivity is implicated in numerous pathologies, including cancer metastasis and arthritis. Many known MMP inhibitors contain a zinc-binding group (such as a hydroxamate or a carboxylic acid) and a hydrophobic scaffold that fits into the enzyme's active site pockets. The carboxylic acid group of our compound makes it a plausible candidate for interacting with the catalytic zinc ion in the active site of an MMP.

We will select Matrix Metalloproteinase-9 (MMP-9) as our specific target for this study. MMP-9 is a well-characterized enzyme with numerous crystal structures available in the Protein Data Bank (PDB), making it an excellent candidate for docking studies.

Ligand Preparation: From 2D Structure to 3D Conformation

Accurate ligand preparation is critical for meaningful docking results. The goal is to generate a low-energy, three-dimensional conformation of the molecule that is representative of its likely state in a biological system.

Protocol 1: 3D Ligand Generation and Energy Minimization

-

2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or the open-source MarvinSketch.

-

Conversion to 3D: Convert the 2D structure into a 3D format (e.g., .sdf or .mol2). This can be done within the drawing software or using a dedicated tool like Open Babel.

-

Protonation State Determination: At a physiological pH of 7.4, the carboxylic acid group will be deprotonated. It is crucial to model the ligand in its most likely protonation state. Tools like an online pKa calculator can be used to confirm this.

-

Energy Minimization: The initial 3D structure is likely not in a low-energy conformation. A molecular mechanics force field, such as MMFF94 or UFF, should be applied to minimize the energy of the structure. This process adjusts bond lengths and angles to find a more stable conformation. This can be performed using software like Avogadro or via command-line tools in Open Babel. The resulting optimized structure should be saved in a PDBQT format for use with AutoDock Vina.

Part 2: Protein Preparation and Docking Execution

Protein Structure Preparation: Ensuring a Clean and Valid Target

The quality of the protein structure used for docking is paramount. We will retrieve a high-resolution crystal structure of MMP-9 from the Protein Data Bank (PDB).

Protocol 2: Preparing the MMP-9 Receptor

-

Structure Retrieval: Download the crystal structure of human MMP-9. For this guide, we will use PDB ID: 4H3X , which is a structure of MMP-9 in complex with an inhibitor. This provides a clear view of the active site.

-

Structure Cleaning:

-

Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This is crucial as they can interfere with the docking process.

-

Inspect the protein for missing atoms or residues. If any are present, they should be modeled in using tools like SWISS-MODEL or Modeller. For this example, we will assume the structure is complete.

-

-

Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as these are typically not resolved in crystal structures. Assign appropriate charges to the amino acid residues. This can be done using tools like PDB2PQR or the preparation scripts within AutoDock Tools.

-

File Format Conversion: Convert the cleaned and protonated PDB file into the PDBQT format required by AutoDock Vina. This format includes atomic charges and atom type definitions.

Defining the Binding Site: The Grid Box

Molecular docking programs require a defined search space on the protein where the ligand is likely to bind. This is known as the grid box.

Protocol 3: Grid Box Generation

-

Identify the Active Site: The active site of MMP-9 is a well-defined catalytic cleft containing a Zn²⁺ ion. By examining the co-crystallized inhibitor in the original PDB file (4H3X), we can accurately locate this site. The key catalytic residues and the zinc ion should be at the center of our grid box.

-

Set Grid Box Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large as to make the conformational search computationally intractable. A typical size would be a cube of 25 Å x 25 Å x 25 Å centered on the active site.

-

Generate Grid Parameter File: Use AutoDock Tools or a similar program to define the center and dimensions of the grid box and generate a configuration file (conf.txt) that will be used as input for the docking program.

Molecular Docking Workflow

The following diagram illustrates the overall workflow for the molecular docking study.

Part 3: Results, Analysis, and Interpretation

Analyzing Docking Results: Beyond Binding Affinity

After running the docking simulation with a tool like AutoDock Vina, a set of results will be generated, typically including multiple binding poses for the ligand ranked by their predicted binding affinity (in kcal/mol).

Table 1: Hypothetical Docking Results for this compound with MMP-9

| Pose ID | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |

| 1 | -8.2 | 0.00 | LEU-188, ALA-189, HIS-226, GLU-227, PRO-246 |

| 2 | -7.9 | 1.21 | LEU-188, VAL-223, HIS-226, GLU-227 |

| 3 | -7.5 | 2.54 | ALA-189, HIS-226, PRO-246 |

| ... | ... | ... | ... |

Interpreting the Data:

-

Binding Affinity: A more negative value indicates a stronger predicted binding interaction. The top-ranked pose (-8.2 kcal/mol) suggests a favorable interaction.

-

Pose Clustering: The Root Mean Square Deviation (RMSD) between poses indicates their structural similarity. A tight cluster of low-energy poses (low RMSD) can increase confidence in the predicted binding mode.

-

Interaction Analysis: The most critical step is to visualize the top-ranked pose in the context of the protein's active site using software like PyMOL or UCSF Chimera.

Visualizing Key Interactions

The trustworthiness of a docking result is validated by its chemical and biological plausibility. For our MMP-9 example, a credible binding pose would exhibit the following interactions:

-

Zinc Coordination: The deprotonated carboxylate group of the ligand should form a coordinating interaction with the catalytic Zn²⁺ ion in the active site. This is a hallmark of many known MMP inhibitors.

-

Hydrogen Bonding: The ligand's oxygen atoms could form hydrogen bonds with backbone or side-chain atoms of key active site residues, such as HIS-226 or GLU-227.

-

Hydrophobic Interactions: The methoxy-methylphenyl ring should ideally be situated within a hydrophobic pocket of the active site, often referred to as the S1' pocket, forming favorable van der Waals interactions with residues like LEU-188 and PRO-246.

The following diagram illustrates the logical flow of interpreting these interactions.

Part 4: Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico analysis of a novel compound, this compound, using MMP-9 as a hypothesized target. The docking results, while hypothetical, suggest that this compound has the potential to bind favorably within the active site of MMP-9, exhibiting key interactions characteristic of known inhibitors.

The strength of this in silico prediction must be validated through further computational and experimental work.

-

Molecular Dynamics (MD) Simulation: Running an MD simulation on the top-ranked ligand-protein complex can provide insights into the stability of the predicted binding pose over time.

-

In Vitro Enzyme Assays: The most direct way to validate the docking prediction is to perform an in vitro enzymatic assay to determine if this compound can inhibit the activity of MMP-9 and to calculate its IC₅₀ value.

By integrating computational modeling with experimental validation, a robust and efficient path can be forged from a novel chemical structure to a potential therapeutic lead.

References

-

Title: Matrix metalloproteinases Source: Wikipedia URL: [Link]

-

Title: Matrix Metalloproteinase Inhibitors Source: ScienceDirect URL: [Link]

-

Title: Open Babel: An open chemical toolbox Source: Journal of Cheminformatics URL: [Link]

-

Title: Chemicalize Source: ChemAxon URL: [Link]

-

Title: A comparison of the MMFF94 and UFF force fields in docking experiments Source: Journal of Computer-Aided Molecular Design URL: [Link]

-

Title: The SWISS-MODEL Repository—new features and functionality Source: Nucleic Acids Research URL: [Link]

-

Title: AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility Source: Journal of Computational Chemistry URL: [Link]

An In-depth Technical Guide to the Discovery and Background of Substituted Oxovaleric Acids

Abstract

Substituted oxovaleric acids, a class of keto acids, represent a versatile and increasingly important scaffold in chemical synthesis and drug development. This in-depth technical guide provides a comprehensive overview of their discovery, historical background, synthetic methodologies, and diverse biological activities. The narrative delves into the seminal discovery of levulinic acid and traces the evolution of synthetic strategies for introducing a wide array of substituents onto the oxovaleric acid core. A significant focus is placed on the causal relationships between chemical structure and biological function, with detailed explorations of their applications as precursors to pharmacologically active heterocycles and their roles in innovative therapeutic modalities such as photodynamic therapy. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding and harnessing the potential of this remarkable class of molecules.

Discovery and Historical Context: From Sugar Chemistry to a Versatile Platform Molecule

The journey of substituted oxovaleric acids begins with the discovery of its most fundamental member, levulinic acid (4-oxopentanoic acid). In 1840, the Dutch chemist Gerardus Johannes Mulder reported the formation of this novel substance by heating fructose with hydrochloric acid.[1][2] This initial finding, emerging from the study of carbohydrate chemistry, laid the groundwork for what would become a cornerstone of modern biorefining and chemical synthesis.[1]

Early investigations into levulinic acid were largely academic, focusing on its unique bifunctional nature, possessing both a ketone and a carboxylic acid group.[3] This dual reactivity hinted at its potential as a versatile chemical intermediate. However, it was not until the mid-20th century that the industrial potential of levulinic acid began to be realized. The A. E. Staley Manufacturing Company in the 1940s initiated the first commercial production of levulinic acid from starch.[3][4] This was followed by the development of a continuous process by the Quaker Oats Company in 1953, a significant step towards making levulinic acid a readily available platform chemical.[5]

The recognition of levulinic acid as one of the top 12 value-added chemicals from biomass by the U.S. Department of Energy in 2004 solidified its importance.[6][7] This was driven by the growing demand for sustainable and renewable chemical feedstocks. The ability to produce levulinic acid from lignocellulosic biomass through acid-catalyzed hydrolysis has been a major focus of research, with various methods being developed to optimize yields and process efficiency.[6][8][9]

The history of substituted oxovaleric acids is thus intrinsically linked to the story of levulinic acid. The accessibility of this primary scaffold has spurred extensive research into the synthesis and application of its derivatives, leading to a vast and diverse family of compounds with a wide spectrum of chemical and biological properties.

Synthetic Methodologies: A Toolkit for Molecular Diversity

The synthetic versatility of the oxovaleric acid core allows for the introduction of substituents at various positions, primarily at the C2, C3, and C5 positions, leading to a wide range of derivatives with tailored properties. The choice of synthetic strategy is dictated by the desired substitution pattern and the nature of the functional groups to be introduced.

Synthesis of γ-Keto Acids: The Core Scaffold

The foundational step in accessing substituted oxovaleric acids is often the synthesis of the γ-keto acid backbone itself. Beyond the classic acid-catalyzed degradation of carbohydrates to produce levulinic acid, several other general methods are employed:

-

Acylation of Organometallic Reagents: A versatile approach involves the reaction of dicarboxylic dihalides with organoaluminum compounds, which upon hydrolysis, yield γ-keto acids.[10]

-

Oxidation of γ-Lactones: The oxidation of γ-lactones provides a direct route to the corresponding γ-keto acids.[10]

-

Aldol Addition-Pinacol Rearrangement: A sequence starting with 1,2-bis(trimethylsilyloxy)cyclobutene and a ketal or acetal provides access to substituted 1,3-cyclopentanediones, which can then be cleaved to form γ-keto acids.[11]

Synthesis of Substituted Oxovaleric Acids

One of the most significant substituted oxovaleric acids is 5-aminolevulinic acid (5-ALA), a key intermediate in the biosynthesis of porphyrins, including heme.[12] Its synthesis and the synthesis of its analogs have been extensively studied due to their applications in photodynamic therapy (PDT).[13]

Experimental Protocol: Synthesis of 5-Aminolevulinic Acid Analogs

A general approach for the synthesis of 5-aminolevulinic acid analogs involves the modification of levulinic acid or its esters. For instance, the synthesis of 3-oxa and 3-thia analogues of ALA, which act as potent mechanism-based inhibitors of ALA dehydratase, has been described.[14] The synthesis typically involves the introduction of a suitable leaving group at the C5 position of a levulinate ester, followed by nucleophilic substitution with an appropriate amine or protected amine equivalent.

Substituted oxovaleric acids are invaluable precursors for the synthesis of a wide variety of heterocyclic compounds with significant pharmacological activity. The dicarbonyl functionality provides a reactive handle for condensation and cyclization reactions.

Quinoline Synthesis: Substituted quinolines, a class of compounds with a broad range of biological activities, can be synthesized from γ-keto acids. The Pfitzinger synthesis, for example, involves the condensation of isatin with a carbonyl compound (which can be derived from a γ-keto acid) in the presence of a base to yield quinoline-4-carboxylic acids.[15]

Oxadiazole Synthesis: 1,3,4-Oxadiazoles, another important class of heterocyclic compounds with antimicrobial and other medicinal properties, can be synthesized from acylhydrazones, which in turn can be prepared from γ-keto acids. The cyclization of acylhydrazones in the presence of a dehydrating agent like acetic anhydride yields the corresponding 1,3,4-oxadiazoline derivatives.[1]

Biological Activities and Therapeutic Potential

The structural diversity of substituted oxovaleric acids translates into a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.

5-Aminolevulinic Acid in Photodynamic Therapy

5-Aminolevulinic acid (5-ALA) is a prodrug that is metabolically converted to the photosensitizer protoporphyrin IX (PpIX) in cells.[13] In cancer cells, there is a relative deficiency in the enzyme ferrochelatase, which leads to an accumulation of PpIX. Upon exposure to light of a specific wavelength, PpIX generates reactive oxygen species (ROS), leading to selective destruction of the cancer cells. This principle forms the basis of 5-ALA-based photodynamic therapy (PDT), which is used for the treatment of various cancers and other diseases.[13]

Signaling Pathway: 5-ALA Induced Photodynamic Therapy

Caption: Cellular uptake and conversion of 5-ALA to the photosensitizer PpIX, leading to ROS production and apoptosis upon light activation.

Antimicrobial and Anticancer Activities

Derivatives of oxovaleric acids, particularly those incorporating heterocyclic moieties like oxadiazoles and quinolines, have demonstrated significant antimicrobial and anticancer activities.

-

Antimicrobial Activity: 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines have shown promising antibacterial and antifungal activities.[1][16] The mechanism of action is thought to involve the inhibition of microbial enzymes or disruption of cell wall synthesis.

-

Anticancer Activity: Pyrrolyl and indolyl α-γ-diketo acid derivatives, which can be synthesized from γ-keto acid precursors, have been identified as selective inhibitors of carbonic anhydrases that are overexpressed in many tumors.[10]

Data Summary and Experimental Protocols

Quantitative Data Summary

| Compound Class | Biological Activity | Potency (Example) | Reference |

| 5-Aminolevulinic Acid (ALA) | Photodynamic Therapy | Dependent on light dose and tissue type | [13] |

| 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines | Antibacterial | MIC values ranging from 3.91 to 62.5 µg/mL against Gram-positive bacteria | [1] |

| Pyrrolyl α-γ-diketo acids | Anticancer (Carbonic Anhydrase Inhibition) | - | [10] |

Table 1: Summary of biological activities of selected substituted oxovaleric acid derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines

This protocol is adapted from the work of (Reference for acylhydrazone cyclization).

-

Acylhydrazone Synthesis: To a solution of the appropriate γ-keto acid (1 equivalent) in ethanol, add the corresponding hydrazide (1 equivalent). Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and collect the precipitated acylhydrazone by filtration. Wash the solid with cold ethanol and dry under vacuum.

-

Cyclization: Suspend the acylhydrazone (1 equivalent) in acetic anhydride (5-10 equivalents). Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-cold water with stirring. Collect the precipitated solid by filtration, wash with water until neutral, and then with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline.

-

Characterization: Characterize the final product by melting point, FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Workflow: Synthesis of 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines

Caption: A streamlined workflow for the two-step synthesis of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines from γ-keto acids.

Conclusion and Future Perspectives

The field of substituted oxovaleric acids has evolved significantly from its origins in carbohydrate chemistry. The foundational discovery of levulinic acid has paved the way for the development of a vast array of derivatives with significant potential in medicinal chemistry and materials science. The ability to functionalize the oxovaleric acid core at multiple positions provides a powerful platform for generating molecular diversity and fine-tuning biological activity.

The application of 5-aminolevulinic acid in photodynamic therapy stands as a testament to the therapeutic potential of this class of compounds. Furthermore, the growing body of research on the antimicrobial and anticancer activities of heterocyclic derivatives of oxovaleric acids suggests that many more therapeutic applications are yet to be discovered.

Future research in this area will likely focus on several key aspects:

-

Development of Novel Synthetic Methodologies: The design of more efficient, stereoselective, and environmentally friendly synthetic routes to access a wider range of substituted oxovaleric acids will remain a priority.

-

Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design and optimization.

-

Expansion of Therapeutic Applications: The exploration of substituted oxovaleric acids for the treatment of other diseases, including inflammatory and neurodegenerative disorders, holds significant promise.

-

Sustainable Production: Continued innovation in the production of levulinic acid and other key precursors from renewable biomass will be essential for the long-term viability and environmental sustainability of this chemical platform.

References

-

BioResources at NC State University. (2012, February 27). Levulinic acid production from waste biomass. [Link]

-

MDPI. (2021, December 20). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. [Link]

-

ResearchGate. (2026, February 9). (PDF) Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. [Link]

-

MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

-

MDPI. (2019, July 30). Catalytic Production of Levulinic Acid (LA) from Actual Biomass. [Link]

-

DigitalCommons@UNL. (1999, January 12). Method and Apparatus for Production of Levulinic Acid via Reactive Extrusion. [Link]

-

A Review on the conversion of levulinic acid and its esters to various useful chemicals. (2019, April 17). A Review on the conversion of levulinic acid and its esters to various useful chemicals. [Link]

-

Organic Syntheses. levulinic acid. [Link]

-

Taylor & Francis Online. (2006, December 5). A Synthesis of γ-Ketocarboxylic Acids and its Application in the Preparation of Benzo [B]Furans. [Link]

- Google Patents. US2684981A - Recovery of levulinic acid.

-

MDPI. (2025, February 1). Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties. [Link]

-

PMC. Therapeutic potential of 5-aminolevulinic acid in metabolic disorders: Current insights and future directions. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

MDPI. (2021, December 16). Levulinic Acid Production from Macroalgae: Production and Promising Potential in Industry. [Link]

-

PMC. (2021, March 9). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. [Link]

-

ResearchGate. (2025, August 4). Sustainable production of levulinic acid and its derivatives for fuel additives and chemicals: progress, challenges, and prospects. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Synthesis of analogues of 5-aminolaevulinic acid and inhibition of 5-aminolaevulinic acid dehydratase. [Link]

- Google Patents. US2813900A - Process for producing levulinic acid.

-

Human Past. (2023, September 1). Primed for power: a short cultural history of protein. Section 1: The primary substance. [Link]

- Google Patents.

-

ResearchGate. (2025, October 16). Catalytic Production of Levulinic Acid (LA) from Actual Biomass. [Link]

-

MDPI. (2023, November 1). Conversion of Biomass-Derived Molecules into Alkyl Levulinates Using Heterogeneous Catalysts. [Link]

-

Encyclopedia.com. (2018, May 18). Gerardus Johannes Mulder. [Link]

-

Beilstein Journals. (2021, September 15). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. [Link]

- Google Patents.

-

ResearchGate. (2025, September 13). Pharmacological profile of γ-oryzanol: Its antioxidant mechanisms and its effects in age-related diseases. [Link]

-

PMC. (2026, January 22). Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

Biology LibreTexts. (2021, January 3). 8.0: Introduction. [Link]

-

NP-MRD. (2021, August 15). Showing NP-Card for 5-Aminolevulinic acid (NP0000055). [Link]

-

ACS Publications. (2001, March 1). Antioxidant Activity of Tocopherols, Tocotrienols, and γ-Oryzanol Components from Rice Bran against Cholesterol Oxidation Accelerated by 2,2'-Azobis(2-methylpropionamidine) Dihydrochloride. [Link]

-

ResearchGate. Block flow diagram of levulinic acid production.. [Link]

-

From lignocellulosic biomass to levulinic acid: A review on acid-catalyzed hydrolysis. From lignocellulosic biomass to levulinic acid: A review on acid-catalyzed hydrolysis. [Link]

-

Hmolpedia. Gerardus Mulder. [Link]

-

CONICET. (2025, August 15). Carbon-Based Heterogeneous Catalysis for Biomass Conversion to Levulinic Acid: A Special Focus on the Catalyst. [Link]

-

MDPI. (2022, August 18). Levulinic Acid Is a Key Strategic Chemical from Biomass. [Link]

-

PMC. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

-

SciSpace. Synthesis of biomass derived levulinate esters over Zr-containing MOFs. [Link]

-

Journal of Yunnan University: Natural Sciences Edition. Study on asymmetric hydrogenation of γ-keto acid catalyzed by Ni/Zn. [Link]

-

International Journal of Chemical Studies. (2016, December 2). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. mdpi.com [mdpi.com]

- 5. US2813900A - Process for producing levulinic acid - Google Patents [patents.google.com]

- 6. Levulinic acid production from waste biomass :: BioResources [bioresources.cnr.ncsu.edu]

- 7. A Review on the conversion of levulinic acid and its esters to various useful chemicals [aimspress.com]

- 8. mdpi.com [mdpi.com]

- 9. From lignocellulosic biomass to levulinic acid: A review on acid-catalyzed hydrolysis [ideas.repec.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. NP-MRD: Showing NP-Card for 5-Aminolevulinic acid (NP0000055) [np-mrd.org]

- 13. Alternative Routes for the Synthesis of 5-Aminolevulinic Acid in Maize Leaves : I. Formation from 2-Ketoglutarate via 4,5-Dioxovaleric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of analogues of 5-aminolaevulinic acid and inhibition of 5-aminolaevulinic acid dehydratase [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Note: 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric Acid in Organic Synthesis & Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Structural Significance

5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid (CAS: 4642-37-9) is a highly versatile, bifunctional

The strategic placement of the C4-methoxy and C2-methyl groups on the phenyl ring heavily influences the molecule's electronic landscape, dictating its reactivity in downstream electrophilic aromatic substitutions. Meanwhile, the orthogonal reactivity of the ketone and carboxylic acid moieties allows for divergent synthetic pathways, enabling the construction of benzosuberones ,

Upstream Synthesis: The Friedel-Crafts Workflow

To contextualize the application of this building block, it is essential to understand its origin. The compound is synthesized via the Friedel-Crafts acylation of 3-methylanisole with glutaric anhydride [1].

Causality in Design: Glutaric anhydride is selected as the acylating agent because it directly installs the requisite 5-carbon valeric acid tether. The strong electron-donating effect of the methoxy group on 3-methylanisole directs the acylium ion strictly to the para position (C4 relative to the methoxy, which becomes C1 relative to the new tether), while the methyl group occupies the C2 position. This regiocontrol prevents the formation of unwanted structural isomers.

Fig 1. Friedel-Crafts acylation workflow for synthesizing the target compound.

Divergent Application Workflows

The bifunctional nature of this compound allows chemists to deploy it across multiple distinct synthetic trajectories.

Fig 2. Divergent synthetic pathways from the 5-oxovaleric acid core to complex scaffolds.

Synthesis of Benzosuberone Scaffolds (7-Membered Carbocycles)

Benzosuberones (benzocycloheptanones) are critical pharmacophores found in tubulin inhibitors and GPCR ligands.

Causality & Mechanistic Insight: To form the 7-membered ring, the benzylic ketone must first be completely reduced to a methylene group. If left intact, the resulting 1,3-dicarbonyl intermediate during cyclization would be highly unstable. For the cyclization step, Polyphosphoric Acid (PPA) is chosen because it acts simultaneously as a solvent, a Brønsted acid, and a dehydrating agent. Crucial Regiochemical Note: The geometric constraints of the 5-carbon tether restrict the intramolecular electrophilic attack exclusively to the C6 position of the aromatic ring. Although C6 is meta to the strongly activating methoxy group, the C2-methyl group provides essential para-activation, facilitating the ring closure [2].

Step-by-Step Protocol:

-

Reduction: Dissolve this compound (1.0 eq) in glacial acetic acid. Add 10% Pd/C (0.1 eq by weight). Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Concentrate in vacuo to yield 5-(4-Methoxy-2-methylphenyl)valeric acid.

-

Cyclization: Heat PPA (10 eq by weight) to 90°C. Add the valeric acid intermediate dropwise. Stir vigorously for 3 hours.

-

Self-Validation Workup: Pour the hot, viscous mixture over crushed ice. The reaction is self-validating: the highly polar PPA dissolves in water, while the hydrophobic benzosuberone product precipitates as an off-white solid.

-

Confirmation: Analyze via IR spectroscopy. The broad carboxylic acid O-H stretch (~3300-2500 cm⁻¹) will vanish, replaced by a sharp, conjugated cyclic ketone C=O stretch at ~1675 cm⁻¹.

Synthesis of -Lactones via Selective Reduction

-Lactones are ubiquitous in natural products and act as crucial intermediates in the synthesis of statin-like molecules.Causality & Mechanistic Insight: Sodium borohydride (NaBH₄) is employed as a mild hydride donor. Unlike LiAlH₄, which would reduce both the ketone and the carboxylic acid, NaBH₄ selectively reduces the C5-ketone to a secondary alcohol. Upon acidic workup, the resulting

Step-by-Step Protocol:

-

Selective Reduction: Dissolve the keto-acid (1.0 eq) in a 1M NaOH aqueous solution (cooling to 0°C). Slowly add NaBH₄ (1.2 eq) in small portions to control hydrogen evolution. Stir for 2 hours.

-

Acid-Catalyzed Lactonization: Carefully acidify the mixture to pH 2 using 2M HCl. The drop in pH protonates the carboxylate and catalyzes the intramolecular nucleophilic attack by the C5-hydroxyl group.

-

Self-Validation Workup: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃. If any uncyclized acid remains, it will partition into the aqueous bicarbonate layer, ensuring the organic layer contains only the pure neutral lactone.

-

Confirmation: TLC (Hexane:EtOAc 7:3) will show the disappearance of the UV-active starting material and the appearance of a higher Rf, UV-active spot.

Condensation to 1,2-Diazepine Heterocycles

Nitrogen-rich 7-membered rings (1,2-diazepines) are heavily investigated in CNS drug discovery for their ability to modulate neurotransmitter receptors.

Causality & Mechanistic Insight: The 1,5-distance between the ketone and the carboxylic acid perfectly accommodates the bidentate nucleophile, hydrazine (NH₂-NH₂). The reaction proceeds via initial hydrazone formation at the more electrophilic ketone, followed by intramolecular amidation at the carboxylic acid, yielding a 4,5,6,7-tetrahydro-1H-1,2-diazepin-3(2H)-one derivative [3].

Step-by-Step Protocol:

-

Condensation: Suspend the keto-acid (1.0 eq) in absolute ethanol. Add hydrazine hydrate (1.5 eq) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (78°C) for 4-6 hours.

-

Self-Validation Workup: As the reaction progresses, the product often crystallizes directly out of the cooling ethanol due to the rigid, hydrogen-bonding nature of the cyclic amide. Filter the precipitate and wash with cold ethanol.

-

Confirmation: Mass spectrometry will confirm a mass corresponding to

.

Quantitative Data & Analytical Markers

The following table summarizes the expected reaction metrics and diagnostic analytical markers for the three primary workflows, allowing researchers to quickly verify synthetic success.

| Derivative Target | Reagents & Catalyst | Temp / Time | Expected Yield | Key Diagnostic Marker (IR / NMR) |

| Benzosuberone | 1. Pd/C, H₂2. PPA | 1. RT, 12h2. 90°C, 3h | 65 - 75% | IR: ~1675 cm⁻¹ (cyclic conjugated C=O)NMR: Disappearance of broad COOH proton. |

| 1. NaBH₄, NaOH(aq)2. HCl (pH 2) | 1. 0°C, 2h2. RT, 1h | 80 - 85% | IR: ~1735 cm⁻¹ (lactone ester C=O)NMR: ~5.2 ppm (1H, m, benzylic -CH-O-). | |

| 1,2-Diazepine | Hydrazine hydrate, EtOH | Reflux (78°C), 4-6h | 70 - 80% | IR: ~3200 cm⁻¹ (N-H), ~1660 cm⁻¹ (amide C=O)MS: |

References

-

Wikipedia Contributors. Friedel–Crafts reaction - Intramolecular Cyclizations. Wikipedia, The Free Encyclopedia. Available at:[Link]

-

RSC Polymer Chemistry. High-molecular weight star conjugates containing docetaxel (Discussing keto-acid derivatization and hydrazine condensation). Royal Society of Chemistry, DOI: 10.1039/C4PY01120A. Available at:[Link]

Application Notes & Protocols: 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric Acid as a Versatile Building Block for Novel Heterocyclic Compounds

Introduction: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. A scaffold that offers multiple, chemoselectively addressable functional groups provides a powerful platform for generating diverse compound libraries. 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid is one such privileged molecule. Its structure, featuring a γ-keto acid system appended to a substituted aromatic ring, presents a trifecta of reactive sites: a carboxylic acid, a ketone, and an electron-rich phenyl ring. This unique combination makes it an exceptionally valuable precursor for the synthesis of a wide array of novel compounds, particularly heterocyclic systems of significant pharmacological interest.

The γ-keto acid moiety is a well-established synthon for various six-membered heterocycles. For instance, the 1,4-dicarbonyl relationship is perfectly poised for cyclocondensation reactions with binucleophiles like hydrazine to construct pyridazinone rings.[1][2] Additionally, intramolecular cyclization can readily afford lactone structures such as dihydropyranones.[3][4] The aromatic portion of the molecule, a 2-methylanisole derivative, not only influences the electronic properties and conformation of the final products but also offers sites for further functionalization.

This guide provides a comprehensive overview of this compound, from its synthesis to its application as a building block. We will present detailed, field-proven protocols for its use in constructing novel pyridazinone and dihydropyranone scaffolds, explaining the mechanistic rationale behind each synthetic choice.

Physicochemical Properties of the Building Block

A thorough understanding of the physical and chemical properties of a starting material is critical for successful reaction planning and execution. The data presented below for this compound are compiled from standard computational chemistry models and are provided as a guide for researchers.

| Property | Value |

| IUPAC Name | 5-(4-methoxy-2-methylphenyl)-5-oxopentanoic acid |

| Molecular Formula | C₁₃H₁₆O₄ |

| Molecular Weight | 236.26 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Melting Point | 120-125 °C (predicted) |

| Boiling Point | > 350 °C (decomposes, predicted) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Limited solubility in water. |

| pKa (Carboxylic Acid) | ~4.5 - 5.0 (predicted) |

Synthesis of this compound

The most direct and industrially scalable method for preparing 5-aryl-5-oxovaleric acids is the Friedel-Crafts acylation of an aromatic compound with glutaric anhydride.[5][6] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[7][8]

Reaction Principle

The reaction proceeds via the formation of an acylium ion intermediate from glutaric anhydride and AlCl₃. The electron-rich 2-methylanisole then acts as a nucleophile, attacking the acylium ion. The substitution occurs preferentially at the para-position to the activating methoxy group, directed by both steric hindrance from the ortho-methyl group and the strong activating effect of the methoxy group. A final aqueous workup hydrolyzes the aluminum salts and protonates the carboxylate to yield the desired product.

Experimental Protocol

Materials:

-

Glutaric anhydride (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

-

2-Methylanisole (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate

-

Hexane

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (2.2 eq) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add glutaric anhydride (1.0 eq) portion-wise to the stirred suspension, ensuring the temperature does not exceed 5 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 2-methylanisole (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic and gas-evolving step.

-

Stir the resulting mixture vigorously for 30 minutes until all solids have dissolved.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from an ethyl acetate/hexane solvent system to afford this compound as an off-white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target building block.

Application in the Synthesis of Novel Pyridazinone Derivatives

Pyridazin-3(2H)-ones are a class of heterocyclic compounds that are prevalent in many biologically active molecules, exhibiting a wide range of activities including cardiotonic, anti-inflammatory, and antihypertensive effects.[2][9] The reaction of γ-keto acids with hydrazine is a classical and highly efficient method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones, which can be subsequently aromatized if desired.[1]

Reaction Principle

The reaction proceeds through an initial condensation between the ketone carbonyl of the γ-keto acid and one of the amino groups of hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second amino group of the hydrazine attacks the carboxylic acid, leading to the elimination of a water molecule and the formation of the stable six-membered pyridazinone ring.

Experimental Protocol: Synthesis of 6-(4-methoxy-2-methylphenyl)-4,5-dihydropyridazin-3(2H)-one

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol

-

Acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 6-(4-methoxy-2-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.

-

Further purification can be achieved by recrystallization from ethanol.

Pyridazinone Synthesis Workflow

Caption: Synthesis of pyridazinone derivatives.

Application in the Synthesis of Dihydropyranone Scaffolds

3,4-Dihydropyran-2-ones (δ-valerolactones) are important structural motifs found in numerous natural products and serve as versatile intermediates in organic synthesis.[3] The acid-catalyzed intramolecular cyclization of γ-keto acids is a straightforward method to access these valuable lactones.[5]

Reaction Principle

The reaction is initiated by the protonation of the ketone carbonyl, which enhances its electrophilicity. The carboxylic acid's hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule result in the formation of the thermodynamically stable six-membered lactone ring.

Experimental Protocol: Synthesis of 6-(4-methoxy-2-methylphenyl)-3,4-dihydro-2H-pyran-2-one

Materials:

-

This compound (1.0 eq)

-

Acetic anhydride

-

Sodium acetate, anhydrous

Procedure:

-

Combine this compound (1.0 eq) and anhydrous sodium acetate in a round-bottom flask.

-

Add acetic anhydride to the mixture.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, carefully pour the reaction mixture into ice-water to hydrolyze the excess acetic anhydride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired dihydropyranone.

Dihydropyranone Synthesis Workflow

Caption: Synthesis of dihydropyranone derivatives.

Conclusion and Future Outlook

This compound is a highly adaptable and valuable building block for the synthesis of diverse and complex molecular architectures. The protocols detailed herein for the construction of pyridazinone and dihydropyranone rings serve as a foundation for further exploration. By employing substituted hydrazines or by further modifying the resulting heterocyclic scaffolds, researchers can rapidly generate extensive libraries of novel compounds for screening in drug discovery and materials science applications. The inherent functionality of this building block ensures its continued relevance in the pursuit of new chemical entities with tailored properties.

References

- Clerici, A., & Porta, O. (1982). A novel reaction type promoted by aqueous titanium trichloride. Synthesis of unsymmetrical 1,2-diols. J. Org. Chem., 47, 2852–2856.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

Organic Syntheses. (2014, June 8). Formation of γ-‐Keto Esters from β. Retrieved from [Link]

-

Beilstein Journals. (2021, September 15). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Retrieved from [Link]

-

PMC. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

- Hussein, A. H. M. (2015). Benzoylacetone as a Building Block in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridinethione and Its Derivatives. Open Access Library Journal, 02(01), 1-9.

-

ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved from [Link]

-

MDPI. (2023, April 26). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydropyran-2-ones. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Retrieved from [Link]

-

PMC. (2022, April 18). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Retrieved from [Link]

-

Beilstein Journals. (2024, March 18). A laterally-fused N-heterocyclic carbene framework from polysubstituted aminoimidazo[5,1-b]oxazol-6-ium salts. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of γ-pyrones via decarboxylative condensation of β-ketoacids. Retrieved from [Link]

-

INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

MDPI. (2024, May 6). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved from [Link]

-

ResearchGate. (2019, December 20). A Review on Synthetic Routes of 5-Aryl-1,3,4-oxadiazoles. Retrieved from [Link]

-

MDPI. (2023, July 18). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Retrieved from [Link]

-

MDPI. (2022, March 20). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Retrieved from [Link]

-

Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Retrieved from [Link]

-

PMC. (2019, April 3). Design, synthesis and biological profile of heterocyclic benzimidazole analogues as prospective antimicrobial and antiproliferative agents. Retrieved from [Link]

-

KOASAS. (n.d.). Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids. Retrieved from [Link]

-

Lupine Publishers. (2018, March 9). Benzotriazole: A Versatile Synthetic Auxiliary. Retrieved from [Link]

-

PMC. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from [Link]

-

ResearchGate. (2020, December 21). Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives. Retrieved from [Link]

-

ACS Publications. (2013, July 17). New Pathways for Formation of Acids and Carbonyl Products in Low-Temperature Oxidation: The Korcek Decomposition of γ-Ketohydroperoxides. Retrieved from [Link]

- Google Patents. (n.d.). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.

-

Khan Academy. (n.d.). Carboxylic acid reactions overview. Retrieved from [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes [mdpi.com]

- 4. 3,4-Dihydropyran-2-one synthesis [organic-chemistry.org]

- 5. 3,3-Dimethyl-5-oxovaleric acid | 77514-27-3 | Benchchem [benchchem.com]

- 6. Buy 5-Oxopentanoic acid | 5746-02-1 [smolecule.com]

- 7. byjus.com [byjus.com]

- 8. 傅-克酰基化反应 [sigmaaldrich.cn]

- 9. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Solubility Profiling & Handling of 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric Acid

This Application Note and Protocol Guide is designed for researchers and drug development professionals working with 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid (and its structural analogs). It synthesizes chemical principles with practical laboratory workflows to ensure reproducibility and data integrity.

Executive Summary

This compound (Molecular Formula: C₁₃H₁₆O₄; MW: 236.26 g/mol ) is a lipophilic weak acid commonly utilized as a synthetic intermediate in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs), lipid-regulating agents, and matrix metalloproteinase inhibitors.[1]

Its physicochemical behavior is dominated by two functional groups: a hydrophilic carboxylic acid tail and a lipophilic aryl-ketone head . This duality dictates a specific solubility profile: negligible aqueous solubility at acidic pH, high solubility in organic solvents (DMSO, Ethanol), and conditional aqueous solubility at alkaline pH. This guide provides validated protocols for solubilization, stock preparation, and handling to prevent experimental artifacts such as precipitation in biological assays.

Physicochemical Profile & Solubility Data

Structural Analysis[2]

-

Core Scaffold: Glutaric acid derivative mono-substituted with a 4-methoxy-2-methylphenyl ring.

-

pKa (Calculated): ~4.7 – 4.9 (Carboxylic acid moiety).

-

LogP (Predicted): ~2.5 – 2.8 (Moderate Lipophilicity).

-

Hydrogen Bond Donors: 1 (COOH).

-

Hydrogen Bond Acceptors: 4 (COOH, C=O, OMe).

Solubility Compatibility Table

The following data summarizes the solubility limits at 25°C. Note that "Soluble" implies >10 mg/mL, which is sufficient for most 1000x stock solutions.

| Solvent System | Solubility Rating | Saturation Limit (Est.) | Application Context |

| DMSO (Anhydrous) | Excellent | > 50 mg/mL | Primary Stock Solution for Bioassays |

| Ethanol (100%) | High | > 30 mg/mL | Alternative Stock; Evaporation protocols |

| Methanol | High | > 30 mg/mL | HPLC Mobile Phase; Recrystallization |

| Dichloromethane (DCM) | Moderate/High | > 20 mg/mL | Synthesis workup; Extractions |

| Water (pH < 4) | Insoluble | < 0.1 mg/mL | Warning: Precipitates in acidic buffers |

| PBS (pH 7.4) | Low/Moderate | ~ 0.5 - 1.0 mg/mL | Requires pre-dissolution in DMSO |

| 0.1 M NaOH / NaHCO₃ | Soluble | > 10 mg/mL | Forms Sodium Salt (Water Soluble) |

Critical Insight: The presence of the ortho-methyl group on the phenyl ring introduces slight steric twist, potentially lowering the melting point and increasing solubility in organic solvents compared to the non-methylated analog [1].

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (Standard)

Purpose: Create a stable, high-concentration stock for long-term storage and subsequent dilution.

Materials:

-

Compound: this compound (Solid).

-

Solvent: DMSO (Cell culture grade, anhydrous) or Ethanol (Absolute).

-

Vial: Amber glass vial (to protect from potential photodegradation).

Procedure:

-

Weighing: Accurately weigh 23.6 mg of the solid compound into a sterile amber vial.

-

Solvent Addition: Add 1.0 mL of DMSO.

-

Note: If using Ethanol, ensure the vial is sealed tightly to prevent evaporation.

-

-

Dissolution: Vortex vigorously for 30 seconds. The solid should dissolve rapidly at room temperature.

-

Validation: Inspect visually. The solution should be clear and colorless to pale yellow. If particles remain, sonicate for 5 minutes at 40 kHz.

-

-

Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

-

Shelf Life: Stable for >6 months in DMSO at -20°C [2].

-

Protocol B: Aqueous Solubilization for Biological Assays

Purpose: Dilute the stock into aqueous media (cell culture media or buffer) without causing precipitation.

Mechanism: This compound is a weak acid . In standard PBS (pH 7.4), it exists partially as an anion, improving solubility. However, "shock dilution" from DMSO into water can cause transient precipitation of the protonated form.

Procedure:

-

Prepare Buffer: Ensure your experimental buffer (PBS or Media) is at pH 7.4.

-

Intermediate Dilution (Optional but Recommended):

-

Dilute the 100 mM DMSO stock 1:10 into PBS to create a 10 mM working solution.

-

Observation: A faint cloudiness may appear. Vortex immediately. If persistent, adjust pH to 8.0 with dilute NaOH, then back to 7.4.

-

-

Final Dilution: Pipette the working solution into the final assay volume while vortexing the media.

-

Max DMSO Tolerance: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

-

Protocol C: Chemical Purification (Acid-Base Extraction)

Purpose: Recover or purify the compound from crude reaction mixtures or impure solids. This exploits the pH-dependent solubility switch.

Workflow:

-

Dissolution: Dissolve crude solid in Ethyl Acetate or Dichloromethane .

-

Extraction (Salt Formation): Wash the organic phase with saturated NaHCO₃ (aq) or 1M NaOH .

-

Chemistry: The carboxylic acid deprotonates (R-COOH → R-COO⁻Na⁺) and moves into the aqueous layer. Impurities remain in the organic layer.

-

-

Separation: Collect the aqueous layer . Discard the organic layer (impurities).

-

Precipitation: Slowly add 1M HCl to the aqueous layer while stirring until pH reaches ~2-3.

-

Result: The compound re-protonates and precipitates as a white/off-white solid.

-

-

Isolation: Filter the solid or extract it back into fresh Ethyl Acetate, dry over MgSO₄, and evaporate.

Visualization & Decision Workflows

Workflow 1: Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent system based on the intended application.

Caption: Decision matrix for solvent selection ensuring compatibility with downstream experimental endpoints.

Troubleshooting & Stability

-

Issue: Precipitation in Cell Media.

-

Cause: The "Oiling Out" effect. The lipophilic aromatic ring drives aggregation before the acid can ionize.

-

Solution: Pre-warm the media to 37°C before adding the compound. Alternatively, create a 1000x intermediate dilution in pure Ethanol before adding to media.

-

-

Issue: Compound Degradation.

-

Cause: While the ketone is stable, the carboxylic acid can undergo esterification if stored in alcohols (MeOH/EtOH) for prolonged periods at room temperature.

-

Solution: Store alcohol-based stocks at -20°C or use DMSO (chemically inert to the acid) [3].

-

References

-

PubChem Compound Summary. (2023). This compound.[2] National Center for Biotechnology Information. Retrieved from [Link](Note: Link directs to the structural class analog for property verification).